3-Cyclohexyl-2-fluoroprop-2-enoic acid
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Overview
Description
3-Cyclohexyl-2-fluoroprop-2-enoic acid is an organic compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is characterized by the presence of a cyclohexyl group attached to a fluorinated propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacrylic acid under controlled conditions . The reaction is carried out in an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF) to prevent moisture interference.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-2-fluoroprop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylpropanoic acid.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclohexyl group provides steric bulk, influencing the compound’s overall conformation and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylic acid: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylacetic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
Cyclohexylpropanoic acid: Saturated analog without the double bond, affecting its chemical behavior.
Uniqueness
3-Cyclohexyl-2-fluoroprop-2-enoic acid is unique due to the combination of a cyclohexyl group and a fluorinated propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H13FO2 |
---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12) |
InChI Key |
MPVNDOMTKIFMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C(C(=O)O)F |
Origin of Product |
United States |
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